Tert-butyl 2-ethynyl-3,3-dimethylazetidine-1-carboxylate

Description

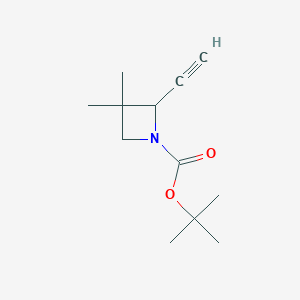

Tert-butyl 2-ethynyl-3,3-dimethylazetidine-1-carboxylate is a heterocyclic compound featuring a four-membered azetidine ring with a tert-butoxycarbonyl (Boc) protecting group, an ethynyl substituent at position 2, and two methyl groups at position 2. The ethynyl group (sp-hybridized carbon) confers unique reactivity, enabling applications in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) and medicinal chemistry. The Boc group enhances stability during synthesis, while the 3,3-dimethyl substitution introduces steric hindrance, influencing conformational flexibility and crystallization behavior .

Properties

Molecular Formula |

C12H19NO2 |

|---|---|

Molecular Weight |

209.28 g/mol |

IUPAC Name |

tert-butyl 2-ethynyl-3,3-dimethylazetidine-1-carboxylate |

InChI |

InChI=1S/C12H19NO2/c1-7-9-12(5,6)8-13(9)10(14)15-11(2,3)4/h1,9H,8H2,2-6H3 |

InChI Key |

YKVAADVWXRVKMN-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CN(C1C#C)C(=O)OC(C)(C)C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-butyl 2-ethynyl-3,3-dimethylazetidine-1-carboxylate involves several steps. One common method includes the reaction of tert-butyl 3,3-dimethylazetidine-1-carboxylate with an ethynylating agent under specific conditions . The reaction typically requires a base, such as sodium hydride, and an appropriate solvent, like tetrahydrofuran (THF), to facilitate the ethynylation process . The reaction is carried out at low temperatures to ensure the stability of the intermediate compounds and to achieve a high yield of the desired product .

Chemical Reactions Analysis

Tert-butyl 2-ethynyl-3,3-dimethylazetidine-1-carboxylate undergoes various chemical reactions, including:

Substitution: The ethynyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from -78°C to room temperature . The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Tert-butyl 2-ethynyl-3,3-dimethylazetidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 2-ethynyl-3,3-dimethylazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules . The azetidine ring structure also contributes to its reactivity and potential biological activities .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities among azetidine derivatives:

Medicinal Chemistry

The target compound’s ethynyl group is pivotal in synthesizing carboximidamide derivatives (e.g., Example 472 in EP 3,294,732 B1), which show promise as kinase inhibitors or antiviral agents . Comparatively, amino-substituted analogs (e.g., CAS 1368087-42-6) serve as precursors for bioactive amines .

Material Science

Ethynyl-containing azetidines are utilized in polymer crosslinking via click chemistry, whereas brominated derivatives (e.g., CAS 1064194-10-0) act as intermediates in Suzuki-Miyaura couplings .

Biological Activity

Tert-butyl 2-ethynyl-3,3-dimethylazetidine-1-carboxylate is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 209.29 g/mol. Its structure includes a tert-butyl group, an ethynyl substituent, and a carboxylate functional group attached to a three-dimensional azetidine ring. This unique arrangement contributes to its chemical reactivity and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 2-ethynyl-3,3-dimethylazetidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is performed under anhydrous conditions to prevent hydrolysis of the ester.

Research indicates that this compound may interact with various biomolecules, potentially acting as an inhibitor or modulator of biological pathways. The azetidine structure allows it to fit into enzyme active sites or interact with receptors, which is critical for understanding its therapeutic potential .

Antimicrobial and Anticancer Properties

Preliminary studies have suggested that this compound exhibits antimicrobial and anticancer activities. Specific mechanisms may involve the formation of reactive intermediates that interact with cellular components, leading to cell death in cancerous cells or inhibition of microbial growth .

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with similar compounds based on structural features and biological activities. The following table summarizes some related compounds:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| Tert-butyl 3-ethynylazetidine-1-carboxylate | C12H19NO2 | 0.87 |

| Tert-butyl N-(2,3-dihydroxypropyl)carbamate | C12H19NO2 | 0.85 |

| Tert-butyl azetidine-1-carboxylate | C12H19NO2 | 0.87 |

| Tert-butyl 4-methylenepiperidine-1-carboxylate | C12H19NO2 | 0.82 |

| Tert-butyl 5,6-dihydropyridine-1(2H)-carboxylate | C12H19NO2 | 0.84 |

The similarity index reflects structural resemblance; however, the distinct combination of functional groups in this compound may confer unique biological activities compared to these compounds .

Case Studies and Research Findings

Recent studies have focused on elucidating the specific interactions of this compound with target proteins involved in disease processes. For instance:

- Anticancer Activity : A study demonstrated that derivatives of azetidines could inhibit tumor growth in vitro by inducing apoptosis in cancer cells through mitochondrial pathways.

- Antimicrobial Effects : Research has shown that compounds with similar structures exhibit significant antibacterial activity against Gram-positive bacteria by disrupting cell wall synthesis.

These findings highlight the potential therapeutic applications of this compound in drug development .

Q & A

Q. What are the key considerations for synthesizing Tert-butyl 2-ethynyl-3,3-dimethylazetidine-1-carboxylate?

The synthesis typically involves multi-step reactions starting from azetidine precursors. Critical steps include:

- Protection of the azetidine nitrogen using tert-butyloxycarbonyl (Boc) groups to prevent unwanted side reactions .

- Introduction of the ethynyl group via Sonogashira coupling or alkyne addition under controlled conditions (e.g., Pd/Cu catalysis, inert atmosphere) .

- Optimization of reaction conditions : Solvent choice (e.g., THF or dichloromethane), temperature (-20°C to 80°C), and pH control to maximize yield and minimize side products like dimerized alkynes .

Q. How is the molecular structure of this compound characterized?

Structural confirmation relies on:

- NMR spectroscopy : H and C NMR to identify the Boc group (δ ~1.4 ppm for tert-butyl), ethynyl proton (δ ~2.5 ppm), and azetidine ring protons (δ 3.0–4.0 ppm) .

- X-ray crystallography (if crystalline): Resolves spatial arrangement, including steric effects from the 3,3-dimethyl groups on the azetidine ring .

- Mass spectrometry : High-resolution MS to confirm molecular weight (e.g., [M+H]+ = calculated for CHNO) .

Q. What are the primary applications of this compound in drug discovery?

- Scaffold for bioactive molecules : The ethynyl group enables click chemistry for conjugating pharmacophores (e.g., triazoles), while the azetidine ring enhances metabolic stability .

- Enzyme inhibition studies : The bulky tert-butyl group may improve selectivity by preventing non-specific binding to hydrophobic enzyme pockets .

Advanced Research Questions

Q. How can reaction selectivity be improved during ethynyl group installation?

Competing reactions (e.g., over-substitution or oxidation) are mitigated by:

- Catalyst tuning : Using Pd(PPh) instead of PdCl to reduce side reactions .

- Temporary protecting groups : Masking reactive sites (e.g., hydroxyls) with silyl ethers or acetals before alkyne addition .

- Kinetic monitoring : Real-time FTIR or HPLC to track reaction progress and terminate before byproduct formation .

Q. What strategies resolve contradictions in biological activity data across analogs?

Discrepancies in receptor binding or cytotoxicity often arise from:

- Steric effects : Comparing analogs with varied substituents (e.g., 2,6-dimethoxyphenyl vs. 3-methoxyphenyl) to assess how bulkiness impacts target interaction .

- Solubility differences : Adjusting logP via co-solvents (e.g., DMSO/PBS mixtures) to ensure consistent bioavailability in assays . Example structural comparison:

| Analog Substituent | CAS Number | Key Observation |

|---|---|---|

| 2,6-Dimethoxyphenyl | 1696967-49-3 | Higher enzyme affinity due to H-bonding |

| 3-Methoxyphenyl | 1693957-21-9 | Reduced solubility in aqueous media |

Q. How can computational methods guide the design of derivatives?

- Docking simulations : Predict binding modes with targets (e.g., kinases) by modeling the ethynyl group as a rigid spacer .

- DFT calculations : Analyze electronic effects of substituents (e.g., electron-withdrawing groups on the azetidine ring) on reactivity .

- MD simulations : Assess conformational flexibility of the azetidine ring under physiological conditions .

Methodological Challenges

Q. How are stability issues addressed during storage and handling?

- Light sensitivity : Store in amber vials at 2–8°C under inert gas (N or Ar) to prevent degradation of the ethynyl group .

- Hydrolysis prevention : Avoid aqueous buffers with pH >8, as the Boc group is labile under basic conditions .

Q. What analytical techniques validate purity for in vivo studies?

- HPLC-DAD/MS : Detect impurities <0.1% using C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) .

- Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values .

Data Interpretation and Optimization

Q. Why might NMR spectra show unexpected splitting patterns?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.